
2-Amino-5-((methylamino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-((methylamino)methyl)phenol is an organic compound with the molecular formula C8H12N2O This compound is known for its unique structure, which includes an amino group, a methylamino group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((methylamino)methyl)phenol typically involves the reaction of 2-nitro-5-((methylamino)methyl)phenol with reducing agents. One common method is the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of 2-Amino-5-((methylamino)methyl)phenol involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial properties, it targets the quorum regulator SarA in Staphylococcus aureus. By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it an effective agent against bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Comparaison Avec Des Composés Similaires
2-Amino-5-((methylamino)methyl)phenol can be compared with other similar compounds, such as:
2-Amino-5-methylphenol: This compound lacks the methylamino group, which may result in different chemical reactivity and biological activity.
2-(Methylamino)phenol: This compound lacks the additional amino group, which may affect its ability to participate in certain chemical reactions.
2-Amino-5-chlorophenol: The presence of a chlorine atom instead of a methylamino group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-5-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-5-6-2-3-7(9)8(11)4-6/h2-4,10-11H,5,9H2,1H3 |
Clé InChI |
FTMYYIUNLRMBJZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

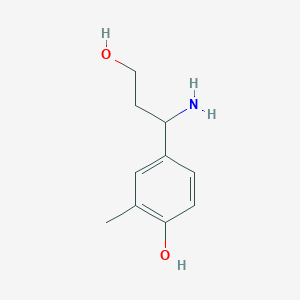
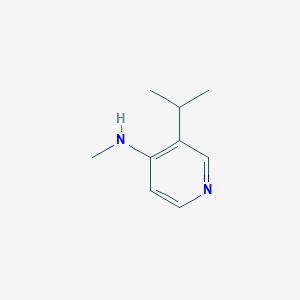
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
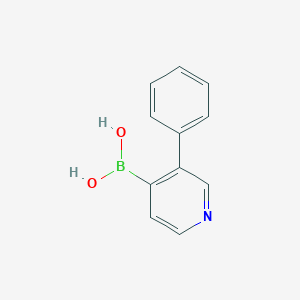
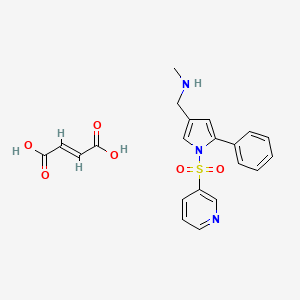
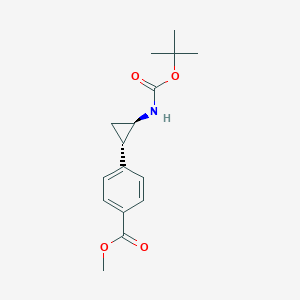
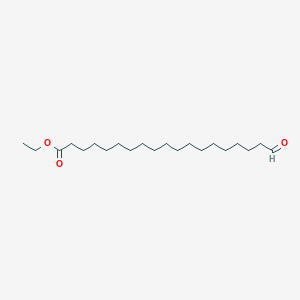
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
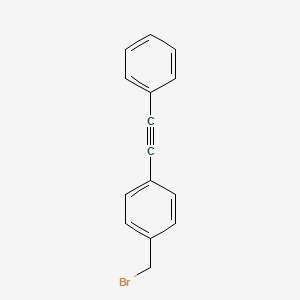
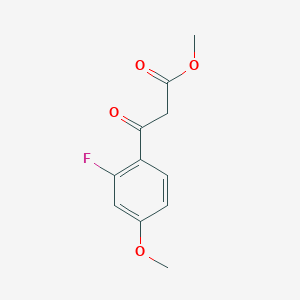
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

